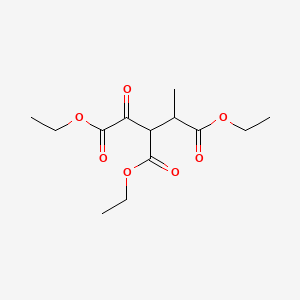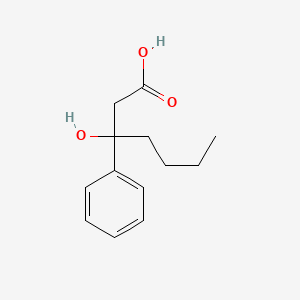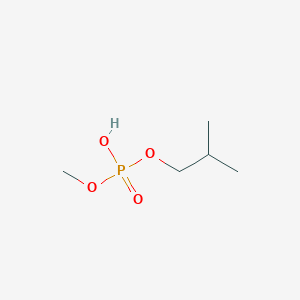
Methyl 3-methylbenzenecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methylbenzenecarbodithioate is an organic compound with the molecular formula C9H10S2 It is a derivative of benzenecarbodithioate, where a methyl group is attached to the third position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methylbenzenecarbodithioate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzenethiol with carbon disulfide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-methylbenzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and other reduced derivatives
Substitution: Brominated or nitrated derivatives of the original compound
科学的研究の応用
Methyl 3-methylbenzenecarbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 3-methylbenzenecarbodithioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein modification: Covalent attachment to amino acid residues, altering protein function.
類似化合物との比較
Similar Compounds
Methyl benzenecarbodithioate: Lacks the methyl group at the third position.
Ethyl 3-methylbenzenecarbodithioate: Contains an ethyl group instead of a methyl group.
3-Methylbenzenethiol: The thiol precursor without the carbodithioate group.
特性
CAS番号 |
5969-49-3 |
|---|---|
分子式 |
C9H10S2 |
分子量 |
182.3 g/mol |
IUPAC名 |
methyl 3-methylbenzenecarbodithioate |
InChI |
InChI=1S/C9H10S2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3 |
InChIキー |
ILILSGSQDKCDAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)

![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)

![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)




![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
